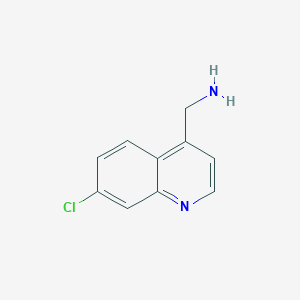

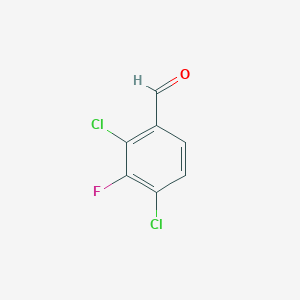

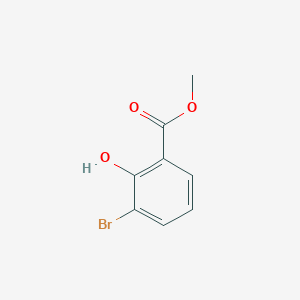

2,4-Dichloro-3-fluorobenzaldehyde

Overview

Description

Scientific Research Applications

Synthesis of Complex Molecules

2,4-Dichloro-3-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of complex molecules due to its reactive aldehyde group and the presence of halogen atoms. It is instrumental in the production of arylmethylidene derivatives, as demonstrated in the facile synthesis of 4-arylmethylideneisoxazol-5(4H)-ones. This method involves a reaction among aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, catalyzed by K2CO3, showcasing the compound's utility in creating biologically and medicinally relevant heterocycles (Laroum et al., 2019).

Environmental Impact Studies

Research on compounds structurally related to this compound, such as 2,4-dichlorophenoxyacetic acid (2,4-D), reveals significant insights into environmental toxicology. Studies focusing on the environmental fate, behavior, and biodegradation of 2,4-D herbicides underline the potential ecological risks posed by such chemicals. These investigations highlight the importance of understanding the environmental impacts of halogenated compounds and the need for effective biodegradation strategies to mitigate potential hazards (Magnoli et al., 2020).

Development of Fluorinated Compounds

The synthesis and application of fluorinated curcumin analogues illustrate the broader utility of fluorinated aromatic compounds in medicinal chemistry. Research in this area demonstrates that the incorporation of fluorine atoms into pharmaceuticals can significantly enhance their biological activity and stability. This is particularly evident in the development of anti-proliferative compounds against cancer cells, where fluorinated analogues exhibit increased efficacy compared to their non-fluorinated counterparts (Hatamipour et al., 2021).

Safety and Hazards

2,4-Dichloro-3-fluorobenzaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation. It also causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fumes/mist/vapors, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-3-fluorobenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of Schiff base compounds through condensation reactions. These Schiff base compounds have demonstrated antimicrobial properties . The compound interacts with various enzymes and proteins, including those involved in oxidation reactions. The aldehyde group in this compound can be replaced via oxidation, making it a versatile intermediate in biochemical processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s aldehyde group allows it to form Schiff base compounds, which can interact with enzymes and proteins, leading to various biochemical effects. These interactions are essential for the compound’s role in biochemical reactions and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature and pH, which can affect its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the experimental conditions, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects at high doses have also been observed, emphasizing the need for careful dosage optimization in research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical effects. The compound’s distribution is essential for understanding its cellular and tissue-specific actions, which are critical for its potential therapeutic applications .

properties

IUPAC Name |

2,4-dichloro-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABAFIAZCVXLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(Trifluoromethyl)phenyl]methyl}oxirane](/img/structure/B1422719.png)

![3,4-Dihydro-2H-benzo[b][1,4]dioxepine-2-carboxylic acid](/img/structure/B1422722.png)

![Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate](/img/structure/B1422723.png)

![3,3'-Bis[di(p-tolyl)amino]biphenyl](/img/structure/B1422727.png)